molecular formula C23H19NO5 B6269528 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxybenzoic acid CAS No. 1840910-34-0

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxybenzoic acid

Cat. No. B6269528
CAS RN: 1840910-34-0
M. Wt: 389.4
InChI Key:
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Description

This compound is a derivative of 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)butanoic acid . It has a molecular weight of 325.36 and is a solid at room temperature . It is stored in a sealed, dry environment at 2-8°C .


Synthesis Analysis

The synthesis of similar compounds, such as Fmoc amino acid azides, has been described in the literature . These compounds are synthesized from the corresponding protected amino acid and sodium azide (NaN3) by the mixed anhydride method using isobutoxycarbonyl chloride (IBC-Cl) or by the acid chloride method .


Molecular Structure Analysis

The InChI code for this compound is 1S/C19H19NO4/c1-12(10-18(21)22)20-19(23)24-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17H,10-11H2,1H3,(H,20,23)(H,21,22) .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 325.36 . It is a solid at room temperature and is stored in a sealed, dry environment at 2-8°C .

Safety and Hazards

This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation and serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxybenzoic acid involves the protection of the amine group, followed by the introduction of the fluorenyl group, and then the deprotection of the amine group. The final step involves the introduction of the carboxylic acid group.", "Starting Materials": [ "2-methoxybenzoic acid", "9H-fluorene", "N,N-dimethylformamide (DMF)", "N,N'-dicyclohexylcarbodiimide (DCC)", "N-hydroxysuccinimide (NHS)", "methylamine", "methanol", "hydrochloric acid", "sodium hydroxide", "diethyl ether", "ethyl acetate", "water" ], "Reaction": [ "Protection of the amine group: 2-methoxybenzoic acid is reacted with DCC and NHS in DMF to form the NHS ester. Methylamine is then added to the reaction mixture to form the protected amine intermediate.", "Introduction of the fluorenyl group: 9H-fluorene is reacted with the protected amine intermediate in DMF to form the fluorenyl-protected amine intermediate.", "Deprotection of the amine group: The fluorenyl-protected amine intermediate is treated with methanol and hydrochloric acid to remove the fluorenyl group and reveal the free amine group.", "Introduction of the carboxylic acid group: The free amine group is then reacted with 2-methoxybenzoic acid in the presence of sodium hydroxide and DMF to form the final product, 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxybenzoic acid.", "Purification: The final product is purified by recrystallization from a mixture of diethyl ether and ethyl acetate, followed by washing with water and drying." ] }

CAS RN

1840910-34-0

Molecular Formula

C23H19NO5

Molecular Weight

389.4

Purity

95

Origin of Product

United States

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